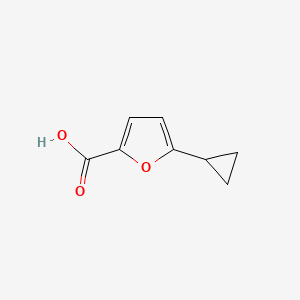
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, also known as CTMP, is a novel compound that has gained significant interest in the field of scientific research. It belongs to the class of pyrimidine derivatives and is structurally similar to other pyrimidine-based compounds such as thymine and cytosine. CTMP has been shown to have potential applications in various areas of research, including neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine selectively inhibits the activity of PKB by binding to its ATP-binding site. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of various cellular processes such as cell growth, proliferation, and survival. 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been shown to have a high degree of selectivity towards PKB and does not affect the activity of other protein kinases.
Biochemical and Physiological Effects:
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been shown to have various biochemical and physiological effects. Inhibition of PKB activity by 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has also been shown to improve glucose metabolism in diabetic mice, highlighting its potential as a treatment for diabetes. Additionally, 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, making it a potential therapeutic agent for these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is its high degree of selectivity towards PKB, making it a valuable tool compound for studying the role of this protein kinase in various cellular processes. 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine. One area of interest is the development of more potent and selective inhibitors of PKB based on the structure of 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine. Additionally, future research could focus on the potential therapeutic applications of 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine in various diseases such as cancer, diabetes, and neurodegenerative disorders. Finally, further studies are needed to understand the mechanism of action of 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine and its effects on various cellular processes.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a tool compound for studying the role of protein kinases in various cellular processes. 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been shown to selectively inhibit the activity of protein kinase B (PKB), which plays a crucial role in cell signaling pathways. This inhibition can help researchers to understand the molecular mechanisms involved in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-cyclopropyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4/c13-12(14,15)10-7-9(8-1-2-8)17-11(18-10)19-5-3-16-4-6-19/h7-8,16H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIUFZYCZKVMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181095 | |
| Record name | 4-Cyclopropyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
861409-87-2 | |
| Record name | 4-Cyclopropyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861409-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



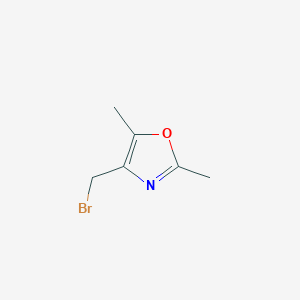

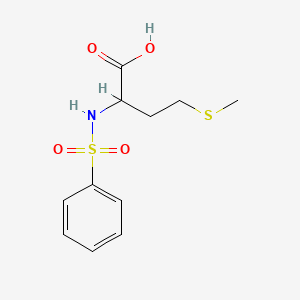

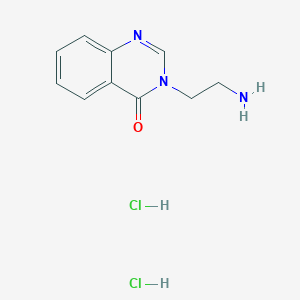

![[3-(Hydroxymethyl)-5-iodophenyl]methanol](/img/structure/B3388104.png)

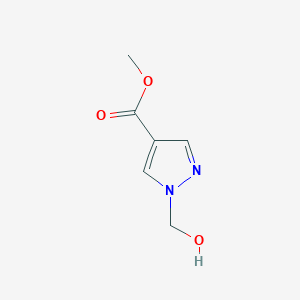
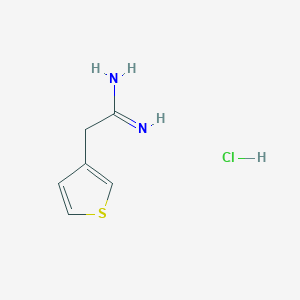
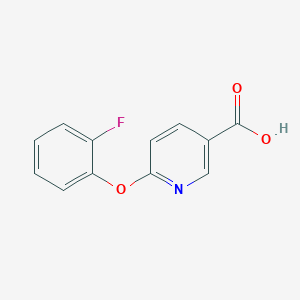
![3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride](/img/structure/B3388147.png)
